Photo-isomerization of biphenyl-2-yl isocyanide into phenantheridine
Journal of the Chemical Society D: Chemical Communications Pub Date: DOI: 10.1039/C29710000961
Abstract
In methanol photo-isomerization of biphenyl-2-yl isocyanide (1) requires solvent interaction for the formation of the predominant product phenanthridine (2) but not for the minor product cyclohept[b]indole (3).
Recommended Literature
- [1] An automatic determination of thoria in thoria-urania mixtures
- [2] An amplified fluorescence detection of T4 polynucleotide kinase activity based on coupled exonuclease III reaction and a graphene oxide platform†
- [3] An approach towards the synthesis of novel fused nitrogen tricyclic heterocyclic scaffolds via GBB reaction†
- [4] An anti-ultrasonic-stripping effect in confined micro/nanoscale cavities and its applications for efficient multiscale metallic patterning†
- [5] An analyte-triggered artificial peroxidase system based on dimanganese complex for a versatile enzyme assay†
- [6] An anti-leakage liquid metal thermal interface material
- [7] Alternative synthesis of the anti-baldness compound RU58841†
- [8] An insight into the origin of room-temperature ferromagnetism in SnO2 and Mn-doped SnO2 quantum dots: an experimental and DFT approach†
- [9] An artificial enzyme cascade amplification strategy for highly sensitive and specific detection of breast cancer-derived exosomes†
- [10] An interplay between electronic and structural effects on the photoluminescence decay mechanisms in LaPO4·nH2O:Tb3+ and LaPO4:Tb3+ single-crystal nanorods†
Journal Name:Journal of the Chemical Society D: Chemical Communications
research_products
-
CAS no.: 89640-58-4